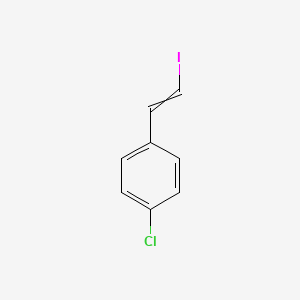
1-Chloro-4-(2-iodoethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-iodoethenyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chlorine atom at the first position and a 2-iodoethenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-iodoethenyl)benzene can be synthesized through various organic reactions. One common method involves the halogenation of 4-vinylbenzene using iodine and chlorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of the hydrogen atoms with iodine and chlorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-iodoethenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, resulting in the substitution of hydrogen atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms and the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used to introduce new substituents onto the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions include phenol derivatives, substituted benzene compounds, and various halogenated aromatic compounds .
Scientific Research Applications
1-Chloro-4-(2-iodoethenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-iodoethenyl)benzene involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms can participate in nucleophilic substitution reactions, where the nucleophile attacks the carbon atom bonded to the halogen, leading to the formation of new chemical bonds . Additionally, the benzene ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring .
Comparison with Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the ethenyl group.
4-Chloro-1-iodobenzene: Positional isomer with chlorine and iodine atoms at different positions.
1-Bromo-4-(2-iodoethenyl)benzene: Similar structure with bromine instead of chlorine.
Properties
CAS No. |
168006-99-3 |
|---|---|
Molecular Formula |
C8H6ClI |
Molecular Weight |
264.49 g/mol |
IUPAC Name |
1-chloro-4-(2-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-6H |
InChI Key |
FRWHRYGXLRFWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
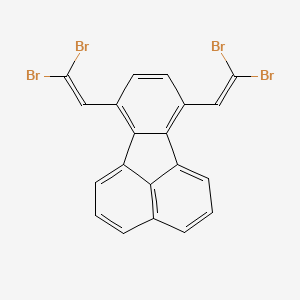
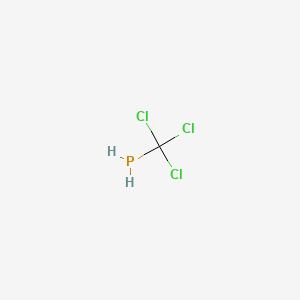
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)

![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)
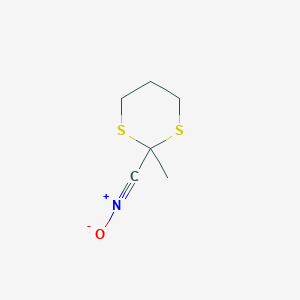
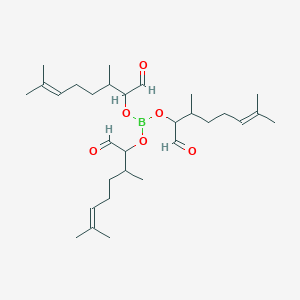

![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)
